molecular formula C20H18ClN3O6S2 B2711165 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide CAS No. 866810-44-8

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

Cat. No. B2711165
CAS RN: 866810-44-8
M. Wt: 495.95
InChI Key: WGLZYWVBELRCQO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzenesulfonyl and chloro-dimethoxyphenyl groups are aromatic, which could contribute to the stability of the molecule.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfanyl group could participate in oxidation or substitution reactions .

Scientific Research Applications

Molecular Structure and Conformation

The study of related compounds with structural similarities to "2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide" has provided insights into their molecular structure and conformation. For instance, crystallographic analyses have revealed that these molecules often adopt folded conformations, with the pyrimidine ring inclined to the benzene ring at various angles. This structural feature is crucial for their interactions and potential applications (S. Subasri et al., 2017; S. Subasri et al., 2016).

Synthetic Pathways and Modifications

Research into the synthesis and modification of compounds with this core structure aims to explore their potential applications further. For example, intramolecular cyclization of related acetamides has led to the formation of pyridin-2(1H)-ones, demonstrating the versatility of these compounds in synthetic chemistry and their potential as scaffolds for further chemical modifications (O. A. Savchenko et al., 2020).

Potential as Antifolates and Enzyme Inhibitors

Compounds analogous to "this compound" have been investigated for their inhibitory activity against enzymes such as thymidylate synthase (TS), showcasing their potential as antifolate inhibitors with applications in cancer treatment and antibacterial therapy (A. Gangjee et al., 1996).

Antitumor and Antimicrobial Applications

Further research has highlighted the antitumor and antimicrobial properties of similar compounds, indicating their potential utility in developing new therapeutic agents. For instance, novel acetamide and pyrrole derivatives containing a pyrazole moiety derived from sulfaphenazole have exhibited significant antitumor activity, underscoring the therapeutic potential of these compounds (S. Alqasoumi et al., 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide' involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2-chloro-N-(2-hydroxyethyl)acetamide to form N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide. This intermediate is then reacted with potassium thioacetate and 5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol to form the final product.", "Starting Materials": [ "5-chloro-2,4-dimethoxyaniline", "2-chloro-N-(2-hydroxyethyl)acetamide", "potassium thioacetate", "5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol" ], "Reaction": [ "Step 1: 5-chloro-2,4-dimethoxyaniline is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as sodium hydride or potassium carbonate to form N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide.", "Step 2: N-(5-chloro-2,4-dimethoxyphenyl)-2-chloroacetamide is then reacted with potassium thioacetate in the presence of a base such as potassium carbonate to form N-(5-chloro-2,4-dimethoxyphenyl)-2-acetamidothioacetamide.", "Step 3: 5-benzenesulfonyl-6-oxo-1H-pyrimidine-2-thiol is then added to the reaction mixture and the reaction is allowed to proceed to form the final product, 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide." ] }

CAS RN

866810-44-8

Molecular Formula

C20H18ClN3O6S2

Molecular Weight

495.95

IUPAC Name

2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H18ClN3O6S2/c1-29-15-9-16(30-2)14(8-13(15)21)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)

InChI Key

WGLZYWVBELRCQO-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3)Cl)OC

solubility

not available

Origin of Product

United States

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